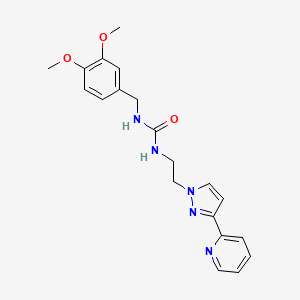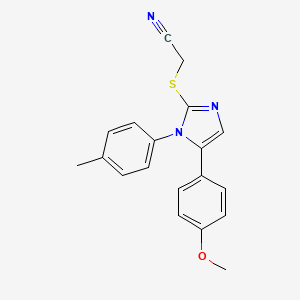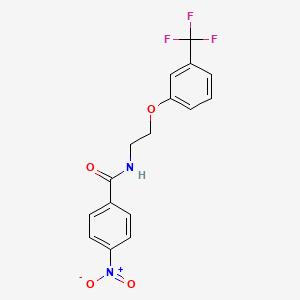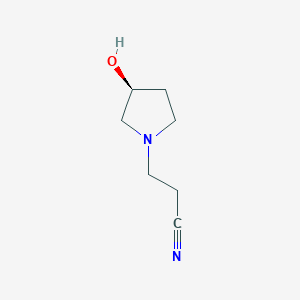![molecular formula C12H11F3N4O2S B2865715 2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole CAS No. 2194846-17-6](/img/structure/B2865715.png)
2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole is a heterocyclic compound that contains both azetidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole: Similar structure but with different substitution patterns.
3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione: Contains a thiazolidine ring instead of a triazole ring.
Uniqueness
The uniqueness of 2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole lies in its combination of azetidine and triazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2S/c13-12(14,15)9-2-1-3-11(6-9)22(20,21)18-7-10(8-18)19-16-4-5-17-19/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUMXXJJYAOUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2865642.png)
![(Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2865643.png)

![7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2865648.png)

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2865650.png)
![N-[(2S,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide](/img/structure/B2865654.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2865655.png)
